N-(3,5-dichlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Overview
Description
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. Diclofenac has been extensively studied in scientific research due to its potent anti-inflammatory and analgesic properties.
Mechanism of Action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the action of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Diclofenac is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects, including reducing inflammation, relieving pain, and reducing fever. It also has antipyretic properties, meaning that it can reduce fever. Diclofenac has been shown to be effective in reducing pain and inflammation in various conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, and its ability to reduce fever. However, it also has several limitations, including its potential toxicity, and its non-selective COX inhibition, which can lead to unwanted side effects.
Future Directions
There are several future directions for research on Diclofenac, including its potential use in treating cancer, Alzheimer's disease, and other neurodegenerative disorders. Other potential areas of research include the development of more selective COX inhibitors, and the investigation of the mechanisms underlying Diclofenac's anti-inflammatory and analgesic properties.
Conclusion:
In conclusion, Diclofenac is a potent nonsteroidal anti-inflammatory drug that has been extensively studied in scientific research. It has several biochemical and physiological effects, including reducing inflammation, relieving pain, and reducing fever. Despite its potential toxicity and non-selective COX inhibition, Diclofenac has several advantages for lab experiments, and there are several future directions for research on this drug.
Scientific Research Applications
Diclofenac has been extensively studied in scientific research due to its potent anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain. Diclofenac has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-2-18-3-4-21-14(20)12(18)8-13(19)17-11-6-9(15)5-10(16)7-11/h5-7,12H,2-4,8H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQRCRSWSMIIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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